"Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate chemical properties"
"Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate chemical properties"
An In-Depth Technical Guide to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: Properties, Synthesis, and Synthetic Utility
Introduction
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The oxazole ring is a key structural motif found in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities.[1][2] As a versatile synthetic building block, this compound serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. Its structure, featuring a reactive bromine atom at the 2-position, an ester group at the 4-position, and a methyl group at the 5-position, allows for precise and regioselective modifications. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its extensive applications in modern carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to drug discovery.[2][3]
Physicochemical and Spectroscopic Properties
The fundamental properties of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate are summarized below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | N/A |
| CAS Number | 477873-77-3 | [4] |
| Molecular Formula | C₇H₈BrNO₃ | N/A |
| Molecular Weight | 234.05 g/mol | N/A |
| Appearance | White to off-white solid or powder (Typical) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | [5] |
| SMILES | CCOC(=O)C1=C(ON=C1Br)C | N/A |
Note: Physical properties such as melting and boiling points are not consistently reported and can vary based on purity.
Synthesis of the Oxazole Core
The synthesis of substituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the cyclization of α-haloketones with amides (Hantzsch synthesis).[1][6][7][8] A practical and representative approach for synthesizing the title compound involves a Hantzsch-type condensation followed by a Sandmeyer-like bromination.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from readily available commercial materials.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Step 1: Synthesis of Ethyl 2-amino-5-methyl-oxazole-4-carboxylate
-
To a stirred solution of ethyl acetoacetate (1.0 equiv.) and urea (1.2 equiv.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached, which will precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude amino-oxazole intermediate. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
-
Suspend the Ethyl 2-amino-5-methyl-oxazole-4-carboxylate (1.0 equiv.) in an aqueous solution of hydrobromic acid (48%).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.2 equiv.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.5 equiv.) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final title compound.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate lies in the reactivity of the C2-bromine atom. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the facile construction of new carbon-carbon and carbon-nitrogen bonds.[3][9][10]
Caption: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C-C bonds by coupling an organic halide with an organoboron compound.[3][11] For Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position.
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[9][11]
-
Add an anhydrous, degassed solvent (e.g., DME, Toluene, or 1,4-dioxane).
-
Heat the mixture to 80-110°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 2-aryl-5-methyl-oxazole product.
Stille Coupling
The Stille coupling offers an alternative C-C bond-forming strategy by reacting the bromo-oxazole with an organostannane reagent.[12] This method is particularly effective for creating bonds with vinyl, alkynyl, and aryl partners and is known for its tolerance of a wide range of functional groups.[13][14] The reaction proceeds via a similar catalytic cycle to the Suzuki coupling.[12]
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in pharmaceutical development, and the Buchwald-Hartwig amination provides a powerful method for this transformation.[15][16] This palladium-catalyzed reaction couples the bromo-oxazole with primary or secondary amines, enabling the synthesis of diverse 2-amino-oxazole derivatives.[17][18]
General Protocol for Buchwald-Hartwig Amination:
-
Combine Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a specialized phosphine ligand (e.g., Xantphos, BINAP, or SPhos, 2-10 mol%) in a dry reaction vessel.[15]
-
Purge the vessel with an inert gas.
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture, typically between 80-120°C, and monitor its progress.
-
Upon completion, perform an aqueous workup, extract the product, and purify via column chromatography.
Applications in Research and Drug Development
The true power of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is its role as a versatile intermediate. The cross-coupling reactions described above allow for the rapid and efficient generation of large libraries of structurally diverse oxazole derivatives.[19] This parallel synthesis approach is invaluable in high-throughput screening campaigns to identify new drug leads. The oxazole core itself is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties, making its derivatives prime candidates for further investigation.[1][2][8][20]
Safety and Handling
As with any brominated organic compound, appropriate safety precautions must be taken.
-
Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21]
-
Precautionary Measures :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[5][23]
Conclusion
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a strategically important building block in modern synthetic chemistry. Its well-defined structure and the predictable reactivity of its C-Br bond make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This versatility enables chemists to efficiently construct complex molecular architectures and explore vast chemical spaces, accelerating the discovery and development of new pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the power of heterocyclic chemistry.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Ma, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available from: [Link]
-
Jadhav, S. D., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-20. Available from: [Link]
-
AIP Conference Proceedings. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453, 030029. Available from: [Link]
-
ResearchGate. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Request PDF. Available from: [Link]
-
Vedejs, E., & Lu, Y. (2010). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 75(16), 5531–5538. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 136-144. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: Ethyl 2-bromobutyrate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495-2498. Available from: [Link]
-
Muscia, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5695-5707. Available from: [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | 1187582-59-7 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.vensel.org [pubs.vensel.org]
- 21. aksci.com [aksci.com]
- 22. chemscene.com [chemscene.com]
- 23. fishersci.ie [fishersci.ie]
